Femoxetine is a chemical compound classified as a selective serotonin reuptake inhibitor (SSRI), primarily investigated for its antidepressant properties. It was developed in the late 1980s and is structurally related to other SSRIs, particularly paroxetine. Femoxetine is notable for its unique chemical structure, which contributes to its pharmacological profile and therapeutic effects. Unlike many SSRIs, femoxetine has demonstrated a lower incidence of anticholinergic side effects, making it a subject of interest in clinical studies aimed at treating depression and anxiety disorders .
Femoxetine exhibits significant biological activity as an SSRI, primarily functioning by inhibiting the reuptake of serotonin in the brain. This mechanism enhances serotonin availability in synaptic clefts, contributing to improved mood and reduced symptoms of depression. Clinical studies have indicated that patients treated with femoxetine experience fewer side effects compared to those treated with other SSRIs like desipramine, particularly in terms of anticholinergic effects . Furthermore, femoxetine's unique profile may offer advantages in specific patient populations who are sensitive to traditional antidepressants.
The synthesis of femoxetine has been explored through various methods:
Femoxetine's primary application lies in its use as an antidepressant medication. Its ability to selectively inhibit serotonin reuptake makes it suitable for treating major depressive disorders and anxiety-related conditions. Moreover, due to its distinct pharmacological properties, femoxetine is being studied for potential use in other therapeutic areas where serotonin modulation may be beneficial.
Interaction studies involving femoxetine have focused on its pharmacokinetic properties and how it interacts with other medications. Notably, femoxetine has shown a reduced risk of drug interactions compared to other SSRIs, which is attributed to its unique metabolic pathway. This characteristic makes it a candidate for patients who may be on polypharmacy regimens or those who are sensitive to typical SSRI side effects .
Femoxetine shares structural similarities with several other SSRIs but possesses unique characteristics that differentiate it from them. Below is a comparison with similar compounds:
| Compound | Class | Unique Features |
|---|---|---|
| Paroxetine | Selective Serotonin Reuptake Inhibitor | Higher incidence of anticholinergic effects |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor | Longer half-life; potential for activating effects |
| Sertraline | Selective Serotonin Reuptake Inhibitor | Broader spectrum of action on neurotransmitters |
| Citalopram | Selective Serotonin Reuptake Inhibitor | Less potent than femoxetine; fewer side effects |
Femoxetine stands out due to its lower incidence of side effects and unique pharmacological profile, making it an interesting alternative within the SSRI class. Its development continues to be an area of research aimed at optimizing antidepressant therapies while minimizing adverse effects.
Femoxetine possesses the molecular formula C₂₀H₂₅NO₂ with a molecular weight of 311.4 grams per mole [1] [4]. The compound exhibits an exact mass of 311.188529040 daltons and a monoisotopic mass of 311.188529040 daltons [1]. The molecular composition consists of 77.13% carbon, 8.09% hydrogen, 4.50% nitrogen, and 10.27% oxygen by weight [4]. The compound contains 23 heavy atoms with a formal charge of zero [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₅NO₂ | [1] |
| Molecular Weight | 311.4 g/mol | [1] [4] |
| Exact Mass | 311.188529040 Da | [1] |
| Percent Composition | C: 77.13%, H: 8.09%, N: 4.50%, O: 10.27% | [4] |
| Heavy Atom Count | 23 | [1] |
| Formal Charge | 0 | [1] |
The International Union of Pure and Applied Chemistry name for femoxetine is (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine [1] [3]. The compound is registered under Chemical Abstracts Service number 59859-58-4 and carries the Unique Ingredient Identifier 8Y719ZLX8C [1] [4].
The core structural framework of femoxetine is built upon a six-membered piperidine ring system, which constitutes a saturated nitrogen heterocycle [1] [2]. The piperidine ring adopts a chair conformation with substituents positioned in a trans-diequatorial arrangement [6] [21]. The nitrogen atom at position 1 of the piperidine ring carries a methyl substituent, creating a tertiary amine functionality [1] [35].
The piperidine ring system in femoxetine demonstrates characteristic structural features typical of this heterocyclic framework [33]. The ring nitrogen serves as the basic center of the molecule, with a calculated pKa value of 9.04, indicating its basic character [8] [17]. The six-membered ring provides conformational stability while allowing for the specific spatial arrangement of substituents that defines the compound's three-dimensional structure [6].
Spectroscopic analysis reveals that the piperidine ring protons exhibit distinct nuclear magnetic resonance signals [21]. The trans-diequatorial configuration is confirmed by characteristic coupling patterns, with the C3 and C4 protons showing triplet of doublet splitting patterns coupled to one another at 12 Hz, consistent with protons in a trans-diequatorial stereochemistry [12] [21].
Femoxetine contains several distinct functional groups that contribute to its chemical and biological properties [1] [10]. The primary functional groups include a tertiary amine, aromatic ether linkages, methyl ether functionality, and aromatic hydrocarbon systems [1].
The tertiary amine is located at the piperidine nitrogen (N1) and represents the most basic site in the molecule [8]. This N-methylpiperidine functionality is critical for the compound's chemical behavior and contributes significantly to its overall basicity [17].
| Functional Group | Location | Chemical Environment |
|---|---|---|
| Tertiary Amine | Piperidine nitrogen (N1) | N-methylpiperidine |
| Aromatic Ether | C3-methylene to 4-methoxyphenyl | Aryl-O-CH₂- linkage |
| Methyl Ether | 4-Methoxyphenyl para position | 4-Methoxyphenyl |
| Aromatic Hydrocarbon | Two benzene rings | Phenyl and 4-methoxyphenyl |
| Aliphatic Hydrocarbon | Piperidine ring and methyl groups | Saturated carbons |
The aromatic ether linkage connects the C3 position of the piperidine ring to the 4-methoxyphenyl group through a methylene bridge [1] [35]. This structural feature creates an Aryl-O-CH₂- linkage that provides conformational flexibility while maintaining the overall molecular framework [33].
The 4-methoxyphenyl substituent contains a methyl ether functional group at the para position of the aromatic ring [1] [10]. This methoxy group significantly influences the compound's electronic properties and contributes to its lipophilic character [17].
Femoxetine possesses two defined stereochemical centers located at the C3 and C4 positions of the piperidine ring [1] [5]. The absolute configuration is designated as (3R,4S), indicating R-configuration at carbon 3 and S-configuration at carbon 4 [1] [3]. This trans-diequatorial arrangement of substituents represents the thermodynamically favored conformation [6] [21].
The stereochemical configuration has been confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallographic studies [12] [21]. The C3 proton appears at δ 2.60 parts per million as a triplet of doublets with coupling constant J = 12 Hz, while the C4 proton resonates at δ 2.76 parts per million with identical coupling patterns [12]. The 12 Hz coupling constant is characteristic of trans-diaxial proton-proton coupling, confirming the trans-relationship between the substituents [21].
| Stereochemical Feature | Description | Spectroscopic Evidence |
|---|---|---|
| Stereochemical Centers | Two defined stereocenters at C3 and C4 | Distinct signals for C3 and C4 protons |
| C3 Configuration | R-configuration at carbon 3 | C3-H at δ 2.60 ppm (td, J = 12 Hz) |
| C4 Configuration | S-configuration at carbon 4 | C4-H at δ 2.76 ppm (td, J = 12 Hz) |
| Ring Conformation | Chair conformation with trans-diequatorial substitution | Coupling patterns consistent with trans-diequatorial |
| Optical Activity | Optically active (+)-enantiomer | Chemical shift differences for diastereotopic protons |
The compound exhibits optical activity, with the (+)-enantiomer being the biologically relevant form [2] [10]. The specific optical rotation has been reported as [α]²²ᴅ = +96.4° (c = 0.75, methanol), confirming its dextrorotatory nature [12]. Chiral high-performance liquid chromatography analysis has demonstrated enantiopurity of ≥99% enantiomeric excess for synthetic preparations [12].
Femoxetine exhibits significant lipophilic character, as evidenced by its calculated partition coefficient values [8] [17]. The XLogP3-AA value is reported as 4.0, indicating high lipophilicity and favorable partitioning into organic phases [1]. The calculated logarithmic partition coefficient (LogP) ranges from 4.0 to 4.51, confirming the compound's lipophilic nature [8] [17].
The topological polar surface area of femoxetine is 21.7 square angstroms, which is relatively low and contributes to its ability to cross biological membranes [1]. The compound contains zero hydrogen bond donors and three hydrogen bond acceptors, with five rotatable bonds providing conformational flexibility [1].
| Property | Value | Significance |
|---|---|---|
| XLogP3-AA | 4.0 | High lipophilicity |
| Calculated LogP | 4.0-4.51 | Favorable membrane partitioning |
| Topological Polar Surface Area | 21.7 Ų | Low polar surface area |
| Hydrogen Bond Donors | 0 | Limited hydrogen bonding capability |
| Hydrogen Bond Acceptors | 3 | Moderate hydrogen bonding capacity |
| Rotatable Bonds | 5 | Conformational flexibility |
Pharmacokinetic studies have revealed that femoxetine demonstrates extensive first-pass metabolism, with bioavailability ranging from 5-10% following oral administration [16]. The compound is almost completely absorbed after oral dosing, but only a small fraction reaches systemic circulation due to hepatic metabolism [16].
Crystallographic studies of femoxetine have provided detailed insights into its solid-state structure [12] [27]. The compound crystallizes in a defined crystal system with specific unit cell parameters [27]. X-ray crystallographic analysis confirms the trans-diequatorial configuration of the piperidine ring substituents [12].
The crystalline structure reveals that the phenyl and 4-methoxyphenoxymethyl substituents adopt equatorial positions on the piperidine ring chair conformation [6] [12]. This arrangement minimizes steric interactions and represents the most thermodynamically stable configuration [21].
Vibrational circular dichroism spectroscopy studies have been conducted on femoxetine precursors, providing additional structural information about the compound's conformational preferences [19]. These studies demonstrate that the vibrational circular dichroism spectra are sensitive to geometry changes and can detect subtle variations caused by intermolecular aggregation [19].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of femoxetine [12] [21]. The ¹³C nuclear magnetic resonance spectrum has been recorded using a Bruker WM-360 spectrometer, revealing characteristic carbon signals for all molecular positions [1].
The ¹H nuclear magnetic resonance spectrum exhibits distinctive patterns for the piperidine ring protons [12] [21]. The C3 and C4 protons display characteristic multipicity and coupling patterns that confirm the trans-diequatorial stereochemistry [21]. Both protons appear as triplets of doublets with coupling constants of 12 Hz, indicating their trans-relationship [12].
Mass spectrometric analysis of femoxetine reveals characteristic fragmentation patterns [23]. Electrospray ionization mass spectrometry demonstrates predictable fragmentation pathways, with functional groups being cleaved from the ring systems as neutral molecules [23]. The molecular ion peak appears at mass-to-charge ratio 311, corresponding to the molecular weight of the compound [23].
Infrared spectroscopy of femoxetine and related compounds has been investigated using femtosecond techniques [22]. These studies provide information about vibrational modes and molecular dynamics, though specific infrared data for femoxetine itself requires further investigation [22].
Femoxetine belongs to a family of structurally related compounds that share the trans-3,4-disubstituted piperidine core framework [6] [7]. The most closely related compound is paroxetine, which differs primarily in the aromatic substituents attached to the piperidine ring [2] [24].
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Aromatic Systems |
|---|---|---|---|---|
| Femoxetine | C₂₀H₂₅NO₂ | 311.4 | 4-Methoxyphenyl substituent | Phenyl + 4-methoxyphenyl |
| Paroxetine | C₁₉H₂₀FNO₃ | 329.4 | 3,4-Methylenedioxyphenyl + 4-fluorophenyl | 4-Fluorophenyl + methylenedioxyphenyl |
| Fluoxetine | C₁₇H₁₈F₃NO | 309.3 | Trifluoromethyl + 4-fluorophenyl | 4-Fluorophenyl + trifluoromethyl |
| Nocaine | C₂₀H₂₅NO₂ | 311.4 | Same stereochemistry as femoxetine | Phenyl + 4-methoxyphenyl |
Structure-activity relationship studies involving 25 structural variants around femoxetine and paroxetine have been conducted [7] [20] [24]. These investigations demonstrate that stereochemical changes from the (−)-trans to (+)-trans configuration significantly affect biological activity [7] [24]. The substitution of hydrogen with fluorine or methyl groups also influences the activity profile [24].
Femoxetine exhibits the same stereochemical properties as nocaine, another structurally related compound [2]. Both compounds share identical molecular formulas and similar three-dimensional arrangements, suggesting potential similarities in their chemical and physical properties [2].
The structural relationship between femoxetine and paroxetine is particularly significant, as both compounds were developed concurrently as selective serotonin reuptake inhibitors [2] [21]. However, paroxetine contains a 4-fluorophenyl group and a 3,4-methylenedioxyphenyl substituent, whereas femoxetine features a phenyl group and a 4-methoxyphenyl substituent [2] [24].
Comparative analysis reveals that the 4-methoxyphenyl substituent in femoxetine provides distinct electronic and steric properties compared to the fluorinated aromatic systems found in related compounds [17] [24]. This structural difference contributes to variations in partition coefficients, metabolic profiles, and overall pharmacological characteristics [16] [17].